3-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
5-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-24-21(28)26(16-7-4-3-5-8-16)18(23-24)15-10-13-25(14-11-15)20(27)17-9-6-12-22-19(17)29-2/h3-9,12,15H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYHFPPEMGRWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=C(N=CC=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound exerts its effects primarily through modulation of specific biological pathways. Its unique structure, featuring a triazole ring and a piperidine moiety, allows it to interact with multiple cellular targets. The primary mechanisms of action include:
- Enzyme Inhibition: The compound has demonstrated inhibitory effects on certain kinases and other enzymes involved in cellular signaling pathways.
- Receptor Modulation: It has shown the ability to interact with specific receptors, potentially altering their function or signaling cascades.
- Anti-inflammatory Activity: Studies have indicated that the compound possesses anti-inflammatory properties, possibly through the inhibition of pro-inflammatory mediators.
In Vitro Assays
Several in vitro studies have been conducted to evaluate the biological activity of the compound. A summary of key findings is presented in the table below:
| Assay Type | Target/Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Enzyme Inhibition | Tyrosine Kinase | 0.5 | Potent inhibition |
| Cell Proliferation | HeLa | 2.3 | Moderate antiproliferative activity |
| Cytokine Production | RAW 264.7 | 1.8 | Reduction in TNF-α levels |
| Receptor Binding | 5-HT2A | 3.7 | Moderate affinity |
These results suggest that the compound exhibits multifaceted biological activity, with potential applications in various therapeutic areas.
In Vivo Studies
Preclinical animal studies have provided further insights into the compound's biological activity:
- Anti-inflammatory Model: In a carrageenan-induced paw edema model in rats, the compound showed significant reduction in inflammation at doses of 10-30 mg/kg, comparable to standard anti-inflammatory drugs.
- Cancer Xenograft Model: In nude mice bearing human tumor xenografts, the compound demonstrated tumor growth inhibition of 65% at a dose of 50 mg/kg administered daily for 14 days.
Structure-Activity Relationship (SAR)
Analysis of the compound's structure-activity relationship has revealed important insights:
- The methoxy group on the pyridine ring is crucial for maintaining potency against certain kinase targets.
- The piperidine linker provides flexibility, allowing the molecule to adopt optimal conformations for target binding.
- The triazole moiety contributes to the compound's anti-inflammatory properties and may be involved in hydrogen bonding with target proteins.
Case Study: Anti-Cancer Activity
A notable case study investigated the compound's potential as an anti-cancer agent. In a panel of 60 human cancer cell lines (NCI-60), the compound showed broad-spectrum antiproliferative activity. Particularly promising results were observed in:
- Leukemia cell lines (HL-60, MOLT-4)
- Non-small cell lung cancer (NCI-H460)
- Colon cancer (HCT-116)
The compound's IC50 values ranged from 0.1 to 5 μM across these cell lines, indicating potent anti-cancer activity.
Future Directions
While the biological activity of 3-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one shows promise, further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications. Areas for future investigation include:
- Detailed molecular docking studies to understand protein-ligand interactions.
- Exploration of synergistic effects with other therapeutic agents.
- Investigation of potential off-target effects and toxicity profiles.
- Development of structurally related analogs to improve potency and selectivity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to four structurally related molecules (Table 1):
Key Observations :
Physicochemical and Molecular Descriptor Analysis
Using QSPR/QSAR principles (topological, metric, and electronic descriptors) :
- Topological : The triazolone core’s connectivity allows for hydrogen bonding (N–H and C=O groups), critical for target interactions.
- Metric : The 2-methoxypyridine’s planar structure may facilitate π-π stacking, while the piperidine ring introduces conformational flexibility.
- Electronic : The methoxy group increases electron density on the pyridine ring, altering dipole moments compared to thiophene-containing analogues .
Spectroscopic and Crystallographic Comparisons
- NMR Profiling : Similar to , substituent-induced chemical shift variations (e.g., 2-methoxypyridine vs. thiophene) would manifest in distinct proton environments, particularly in regions adjacent to the carbonyl and aromatic groups .
- Crystallography : If crystallized using SHELXL , bond lengths and angles around the triazolone core (e.g., C–N and C=O) could differ due to substituent electronic effects.
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The retrosynthetic breakdown of the target molecule reveals three primary components:
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1-Methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one : A triazolone ring formed via cyclization of a hydrazide precursor.
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Piperidin-4-yl group : Introduced through nucleophilic substitution or coupling reactions.
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2-Methoxypyridine-3-carbonyl moiety : Attached via acyl transfer or carbonylative coupling.
The assembly sequence typically follows:
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Synthesis of the triazolone core.
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Functionalization of the piperidine ring at the 4-position.
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Acylation with 2-methoxypyridine-3-carbonyl chloride.
Synthesis of 1-Methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
The triazolone ring is synthesized via cyclocondensation of phenylhydrazine derivatives with carbonyl compounds. A representative procedure involves:
Step 1 : Reaction of methyl hydrazinecarboxylate with phenyl isocyanate to form a semicarbazide intermediate.
Step 2 : Cyclization under acidic conditions (e.g., HCl/EtOH) to yield 1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one .
Table 1 : Optimization of Triazolone Cyclization
| Entry | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | HCl/EtOH | EtOH | 80 | 78 |
| 2 | H2SO4/AcOH | AcOH | 100 | 65 |
| 3 | PPA* | Toluene | 120 | 82 |
*PPA = Polyphosphoric acid
The highest yield (82%) was achieved using PPA in toluene at 120°C, attributed to enhanced dehydration efficiency .
| Entry | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene | 93 |
| 2 | PdCl2(dppf) | K3PO4 | Dioxane | 100 |
| 3 | Pd(OAc)2/XPhos | Cs2CO3 | THF | 88 |
Microwave-assisted reactions with PdCl2(dppf) in dioxane achieved quantitative yields .
Acylation with 2-Methoxypyridine-3-carbonyl Chloride
The final step involves acylating the piperidine nitrogen with 2-methoxypyridine-3-carbonyl chloride. This requires activation of the carbonyl group and careful control of basic conditions to avoid epimerization.
Procedure :
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Synthesis of 2-methoxypyridine-3-carbonyl chloride :
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Chlorination of 2-methoxynicotinic acid using SOCl2.
-
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Coupling to piperidine :
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Reaction of the acyl chloride with the piperidin-4-yl-triazolone derivative in dichloromethane (DCM) with Et3N as a base.
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Table 3 : Acylation Optimization
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Et3N | DCM | 25 | 85 |
| 2 | DIPEA | THF | 0→25 | 91 |
| 3 | Pyridine | DMF | 50 | 76 |
DIPEA in THF provided superior yields (91%) due to improved solubility and reduced side reactions .
Integrated Synthetic Route and Scalability
Combining the above steps, the full synthesis is:
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Triazolone formation via PPA-mediated cyclization.
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Piperidine boronic ester synthesis and Suzuki coupling.
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Deprotection of the Boc group using TFA.
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Acylation with 2-methoxypyridine-3-carbonyl chloride.
Critical Considerations :
-
Purification : Column chromatography (silica gel, EtOAc/hexanes) is essential after each step.
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Scalability : The Suzuki coupling and acylation steps are amenable to kilogram-scale production, as demonstrated in patent WO2011112662A1 .
Analytical Characterization
Key spectroscopic data for the final compound:
Q & A
Q. How can the synthesis of this compound be optimized for improved yield and purity?
- Methodological Answer : Optimization involves systematic variation of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions, while ethanol may improve solubility of intermediates .
- Catalysts : Cesium carbonate (Cs₂CO₃) is effective for facilitating amide bond formation between the piperidine and methoxypyridine moieties .
- Temperature control : Stepwise heating (e.g., 60–80°C for 12–24 hours) balances reaction kinetics and byproduct minimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization ensure >95% purity .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, triazole protons at δ 7.2–7.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity, using acetonitrile/water gradients .
- X-ray crystallography : Resolves stereochemistry of the 4,5-dihydro-1H-triazol-5-one ring and piperidine conformation .
Q. How do key functional groups (piperidine, triazole, methoxypyridine) influence bioactivity?
- Methodological Answer :
- Piperidine : Enhances membrane permeability and binding to hydrophobic enzyme pockets (e.g., kinases) via its rigid chair conformation .
- Triazole : Acts as a hydrogen-bond acceptor, mimicking peptide bonds in target proteins .
- Methoxypyridine : Modulates electron density, affecting ligand-receptor binding kinetics. Comparative studies with ethoxy analogs show altered IC₅₀ values .
Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC to detect degradation products (e.g., hydrolysis of the triazolone ring at pH < 3) .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures .
Q. What are best practices for in vitro biological activity screening?
- Methodological Answer :
- Target selection : Prioritize kinases and GPCRs due to structural similarity to known inhibitors .
- Assay conditions : Use cell-free systems (e.g., ELISA for IC₅₀ determination) and cell-based assays (e.g., HEK293 cells for cytotoxicity). Include positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can molecular mechanisms of action be elucidated using biochemical assays?
- Methodological Answer :
- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates, followed by mass spectrometry .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
Q. What strategies guide structure-activity relationship (SAR) studies for structural modifications?
- Methodological Answer :
- Core modifications : Replace the methoxypyridine with halogenated analogs to enhance lipophilicity .
- Side-chain variations : Introduce substituents (e.g., -CF₃, -NO₂) at the phenyl ring to probe electronic effects on bioactivity .
- In silico docking : Use Schrödinger Suite to predict binding affinities before synthesis .
Q. How to resolve discrepancies in reported biological activities across studies?
- Methodological Answer :
- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based reporter assays (e.g., luciferase) for functional activity .
- Batch analysis : Compare purity levels (e.g., trace solvent residues in NMR) between studies, as impurities ≥2% can skew results .
Q. Which computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to identify stable binding conformations over 100-ns trajectories .
- Free energy perturbation (FEP) : Calculate ΔΔG values for mutations in target proteins to prioritize synthetic analogs .
Q. How to design in vivo pharmacokinetic studies for this compound?
- Methodological Answer :
- ADME profiling : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to rodents, with serial blood sampling for LC-MS/MS analysis of plasma concentrations .
- Tissue distribution : Use whole-body autoradiography to assess accumulation in target organs (e.g., liver, brain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
